1,4,5,6-Oxatrithiocane
Description
1,4,5,6-Oxatrithiocane is an eight-membered heterocyclic compound containing one oxygen and three sulfur atoms within its ring structure. The term "cane" denotes its eight-membered ring conformation, distinguishing it from smaller heterocycles like oxathianes (six-membered rings).
Properties
CAS No. |
81328-02-1 |
|---|---|
Molecular Formula |
C4H8OS3 |
Molecular Weight |
168.3 g/mol |
IUPAC Name |
1,4,5,6-oxatrithiocane |
InChI |
InChI=1S/C4H8OS3/c1-3-6-8-7-4-2-5-1/h1-4H2 |
InChI Key |
KHAWUIVMXAJAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSSCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,6-Oxatrithiocane can be synthesized through various methods. One common approach involves the reaction of diols with sulfur sources under controlled conditions. For instance, the reaction of 1,2-ethanedithiol with sulfur monochloride in the presence of a base can yield this compound. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Oxatrithiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,4,5,6-Oxatrithiocane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,5,6-Oxatrithiocane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in cells.
Comparison with Similar Compounds
Table 1: Structural Features of 1,4,5,6-Oxatrithiocane and Related Heterocycles
Key Observations :
- Ring Size : this compound’s eight-membered ring may exhibit greater conformational flexibility or strain compared to six-membered analogs like 1,4-oxathiane.
Key Observations :
- 1,4,5,6-Tetrahydropyrimidines : Synthesized via trimethylsilyl polyphosphate (PPSE)-mediated cyclization, a method adaptable to diverse aryl substituents .
- 1,4-Oxathiane: Simpler synthesis due to smaller ring size and fewer heteroatoms, often involving mercaptoethanol derivatives .
- Oxatrithiocane : Synthesis likely requires specialized conditions (e.g., templated cyclization) to overcome entropic challenges of forming an eight-membered ring with multiple heteroatoms.
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Observations :
- Stability : 1,4-Oxathiane is relatively stable as a liquid, whereas oxatrithiocane’s multiple sulfur atoms may increase susceptibility to oxidation or ring-opening reactions.
- Solubility : Sulfur-rich compounds like oxatrithiocane are likely less water-soluble compared to nitrogen-containing heterocycles (e.g., tetrahydropyrimidines).
Key Observations :
- Toxicity : 1,4-Oxathiane’s safety data sheet highlights irritant properties, necessitating PPE during handling . Oxatrithiocane’s hazards remain speculative but may require stringent controls due to reactive sulfur centers.
- Pharmaceutical Relevance : Tetrahydropyrimidines are more likely drug candidates due to their nitrogen-based pharmacophores, whereas oxatrithiocane’s applications may lie in materials chemistry.
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